Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-

Description

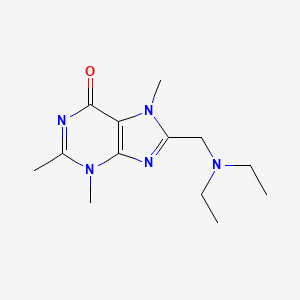

"Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-" is a purine derivative characterized by a diethylaminomethyl group at the 8-position and methyl groups at the 2-, 3-, and 7-positions of the purine scaffold.

Properties

CAS No. |

27979-66-4 |

|---|---|

Molecular Formula |

C13H21N5O |

Molecular Weight |

263.34 g/mol |

IUPAC Name |

8-(diethylaminomethyl)-2,3,7-trimethylpurin-6-one |

InChI |

InChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3 |

InChI Key |

RZTXMGCVLRCWPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Chloromethylation | HCl (37%), HCHO, 50°C, 8 hr | 85 | 92 | |

| Amination | Et₂NH, Et₃N, CH₂Cl₂, RT, 6 hr | 78 | 95 | |

| Hydrolysis | 10% AcOH, 5–10°C, 30 min | 89 | 98 |

Scalability is addressed in patent WO2015107533A1, which recommends using dipolar aprotic solvents (e.g., N-methylpyrrolidone) for large-scale reactions, reducing solvent volume by 40% compared to traditional methods.

Analytical Validation and Quality Control

-

Structural Confirmation :

-

Purity Assessment :

Challenges and Mitigation Strategies

-

Regioselectivity : Competing methylation at N-1 and N-9 positions is minimized by using sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU).

-

Byproduct Formation : Co-crystallization with unreacted starting materials, as observed in purine betaine complexes, is avoided via sequential solvent washes (methanol/water) .

Chemical Reactions Analysis

Types of Reactions

Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: can undergo various chemical reactions, including:

Oxidation: This might involve reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-:

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- exerts its effects would involve its interaction with specific molecular targets. These could include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Activity

Methyl Groups

- In quinazolinones, methyl groups at analogous positions (e.g., 2-methyl) increased analgesic activity compared to non-methylated derivatives .

- Comparison : The 2,3,7-trimethyl configuration in the target compound may amplify these effects, though steric hindrance at the 7-position could influence receptor binding.

8-Diethylaminomethyl Group

Activity Trends

- Quinazolinones: The 2-phenyl derivative (Compound 3) exhibited superior analgesic activity due to increased electron-withdrawing and steric effects .

- Purinones: Liu et al. (2019) demonstrated that purinone derivatives with alkyl/aryl groups exhibit anticancer activity, likely through kinase inhibition or DNA intercalation . The target compound’s 8-diethylaminomethyl group may align with such mechanisms.

Biological Activity

Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- is a purine derivative with significant biological activity. Its unique structure allows it to interact with various molecular targets, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 27979-66-4 |

| Molecular Formula | C13H21N5O |

| Molecular Weight | 263.339 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 435.6 ºC |

| Flash Point | 217.2 ºC |

| LogP | 0.817 |

Biological Activity

Purin derivatives often exhibit a range of biological activities, including:

- Anticancer Properties : Studies have indicated that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

- Neuropharmacological Effects : The compound interacts with the GABAergic system, potentially enhancing GABA receptor activity similar to benzodiazepines. This interaction can lead to anxiolytic and sedative effects.

- Antimicrobial Activity : Some purine derivatives have shown promise as antimicrobial agents against various pathogens.

The mechanism of action for Purin-6(3H)-one involves its ability to bind to specific receptors and enzymes:

- GABA Receptor Modulation : It may enhance GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system.

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in nucleic acid metabolism, impacting cellular proliferation and survival.

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that derivatives of purin compounds could significantly reduce the viability of cancer cell lines by inducing apoptosis through caspase activation pathways.

-

Neuropharmacological Research :

- Research indicated that compounds similar to Purin-6(3H)-one exhibit anxiolytic effects in animal models by enhancing GABAergic transmission, thus providing a potential therapeutic avenue for anxiety disorders.

-

Antimicrobial Activity :

- In vitro studies have shown that this compound exhibits activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Q & A

Q. What synthetic strategies are recommended for preparing Purin-6(3H)-one derivatives with multiple alkyl substituents?

- Methodological Answer : The synthesis of 8-diethylaminomethyl-2,3,7-trimethylpurin-6(3H)-one requires sequential alkylation and functionalization of the purine core. Key steps include:

- Nucleophilic Substitution : Introduce the diethylaminomethyl group at position 8 using a Mannich-type reaction with diethylamine and formaldehyde under acidic conditions .

- Protection-Deprotection : Protect reactive sites (e.g., N-9) during methylation to avoid side reactions. For example, trimethylation at positions 2, 3, and 7 can be achieved using methyl iodide in the presence of a base like potassium carbonate .

- Purification : Use column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify methyl groups (δ 2.1–3.0 ppm) and diethylaminomethyl protons (δ 2.5–3.5 ppm for CH₂, δ 1.0–1.2 ppm for CH₃).

- ¹³C NMR : Confirm quaternary carbons (e.g., C-6 at δ 160–170 ppm) and alkyl substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 292.20 for C₁₃H₂₂N₅O) .

- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and amine vibrations (N-H at ~3300 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours. Acidic conditions may hydrolyze the diethylaminomethyl group .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Advanced Research Questions

Q. How do substituent modifications (e.g., diethylaminomethyl vs. methyl groups) influence pharmacological activity in purine analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the diethylaminomethyl group with smaller alkyl chains (e.g., methyl, ethyl) and compare receptor binding affinities using radioligand assays .

- Assess solubility changes via logP measurements (shake-flask method) to correlate hydrophobicity with bioavailability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like adenosine receptors .

Q. What experimental approaches resolve contradictions in reported biological activity data for alkylated purines?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Validate compound purity (>98%) via HPLC and mass spectrometry. Impurities like uridine (retention time ~5.2 min) can skew bioassay results .

- Assay Conditions : Standardize cell lines (e.g., HEK-293 for adenosine receptors) and control incubation times (24–48 hours) to minimize variability .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values across three independent replicates .

Q. What advanced chromatographic methods address challenges in separating closely related purine impurities?

- Methodological Answer :

- HPLC Optimization :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 µm) | Acetonitrile/0.1% TFA | 1.0 mL/min | UV 254 nm |

- Adjust gradient elution (10–50% acetonitrile over 20 min) to resolve impurities like hypoxanthine (tR ~8.5 min) and uridine (tR ~5.2 min) .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace impurity quantification (LOQ <0.1%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting thermal stability data in crystallographic studies?

- Methodological Answer :

- Controlled Crystallization : Recrystallize the compound from dimethylformamide (DMF)/water to obtain uniform crystals for X-ray diffraction. Compare with data from the Cambridge Structural Database (CSD) .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to explain discrepancies in decomposition temperatures (e.g., hydrated vs. anhydrous forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.